3-(Trimethylsilyl)propane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

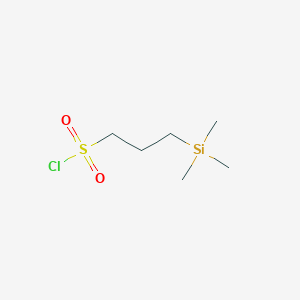

3-(Trimethylsilyl)propane-1-sulfonyl chloride is a chemical compound with the CAS Number: 159945-95-6 . It has a molecular weight of 214.79 . The IUPAC name for this compound is 3-(trimethylsilyl)-1-propanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for 3-(Trimethylsilyl)propane-1-sulfonyl chloride is 1S/C6H15ClO2SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3 . This indicates that the compound consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), sulfur (S), and silicon (Si) atoms.科学的研究の応用

Synthesis of Sulfonated Polysiloxanes Treatment of silyl ketene acetal-functionalized polysiloxanes with 3-(trimethylsilyl)propane-1-sulfonyl chloride, followed by hydrolysis, affords sulfonated polysiloxanes in high yield. These products find applications in creating water-soluble and amphiphilic polymers capable of solubilizing hydrophobic molecules, potentially useful as surfactants and anionic dopants for conducting polymers (Liu & Wnek, 1994).

Catalysis in Protection and Deprotection of Hydroxyl Groups 1,3-Disulfonic acid imidazolium hydrogen sulfate, derived from 3-(trimethylsilyl)propane-1-sulfonyl chloride, acts as an efficient, halogen-free, and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups. This method provides an eco-benign approach to afford trimethylsilanes in excellent yields and short reaction times. The catalyst can be recovered and reused several times without loss of activity, making it an attractive option for sustainable chemistry practices (Shirini, Khaligh, & Akbari-Dadamahaleh, 2012).

作用機序

Mode of Action

The mode of action of 3-(Trimethylsilyl)propane-1-sulfonyl chloride is not well-documented. As a sulfonyl chloride, it is likely to be reactive towards nucleophiles, resulting in the substitution of the chloride group. The trimethylsilyl group may also participate in reactions, particularly in the presence of fluoride ions which can remove the silyl group .

Biochemical Pathways

This compound is primarily used as a chemical reagent and its effects on biochemical pathways would be highly context-dependent .

Result of Action

As a chemical reagent, its effects would be determined by the specific chemical reactions it is involved in .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3-(Trimethylsilyl)propane-1-sulfonyl chloride. For example, the presence of fluoride ions can lead to the removal of the trimethylsilyl group .

特性

IUPAC Name |

3-trimethylsilylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClO2SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJQZRITYCDKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trimethylsilyl)propane-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2755518.png)

![benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether](/img/structure/B2755520.png)

![5-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2755521.png)

![1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B2755526.png)

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2755529.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755531.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2755535.png)

![(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine](/img/structure/B2755538.png)